molecular formula C24H26N4 B14616216 1,6-Hexanediamine, N,N'-di-4-quinolinyl- CAS No. 57599-89-0

1,6-Hexanediamine, N,N'-di-4-quinolinyl-

Cat. No.: B14616216
CAS No.: 57599-89-0
M. Wt: 370.5 g/mol
InChI Key: OYXLOBNKXFANLF-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N’-di-4-quinolinyl- is an organic compound that features a hexamethylene chain terminated with two quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Hexanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,6-hexanediamine with 4-chloroquinoline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of 1,6-hexanediamine attack the chloroquinoline, resulting in the formation of the desired product.

Reaction Conditions:

    Solvent: Dimethylformamide or similar polar aprotic solvent

    Base: Potassium carbonate or sodium hydride

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for 1,6-Hexanediamine, N,N’-di-4-quinolinyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N,N’-di-4-quinolinyl- can undergo various chemical reactions, including:

    Oxidation: The quinolinyl groups can be oxidized to form quinoline N-oxides.

    Reduction: The quinolinyl groups can be reduced to tetrahydroquinoline derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: N-alkyl or N-acyl derivatives of 1,6-Hexanediamine, N,N’-di-4-quinolinyl-

Scientific Research Applications

1,6-Hexanediamine, N,N’-di-4-quinolinyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N’-di-4-quinolinyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinolinyl groups can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s amine groups can form hydrogen bonds with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Hexanediamine, N,N’-dimethyl-
  • 1,6-Hexanediamine, N,N’-di-n-butyl-
  • 1,6-Hexanediamine, N,N,N’,N’-tetramethyl-

Uniqueness

1,6-Hexanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct electronic and steric properties compared to other derivatives. These properties can enhance its interactions with biological targets and its utility in materials science.

Properties

CAS No.

57599-89-0

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

N,N'-di(quinolin-4-yl)hexane-1,6-diamine

InChI

InChI=1S/C24H26N4/c1(7-15-25-23-13-17-27-21-11-5-3-9-19(21)23)2-8-16-26-24-14-18-28-22-12-6-4-10-20(22)24/h3-6,9-14,17-18H,1-2,7-8,15-16H2,(H,25,27)(H,26,28)

InChI Key

OYXLOBNKXFANLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCNC3=CC=NC4=CC=CC=C43

Origin of Product

United States

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